1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine
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Overview
Description
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a bifunctional organosilane compound with the molecular formula C10H24N2O2Si. It is known for its unique structure, which includes both a dimethoxysilane group and a piperazinopropyl group. This compound is widely used in various scientific and industrial applications due to its ability to act as an adhesion promoter and surface modifier .
Preparation Methods
The synthesis of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine typically involves the reaction of 3-chloropropylmethyldimethoxysilane with piperazine in the presence of a base. The reaction conditions include:
Reactants: 3-chloropropylmethyldimethoxysilane and piperazine
Catalyst/Base: Commonly used bases such as sodium hydroxide or potassium carbonate
Solvent: Organic solvents like toluene or ethanol
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary but typically ranges from several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine undergoes various types of chemical reactions, including:
Hydrolysis: The dimethoxysilane group reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Common reagents and conditions used in these reactions include water or moisture for hydrolysis, and organic solvents and catalysts for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted organosilanes .
Scientific Research Applications
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine involves its dual reactivity. The dimethoxysilane group reacts with hydroxyl groups on inorganic surfaces, forming covalent bonds, while the piperazinopropyl group interacts with organic molecules through hydrogen bonding or ionic interactions. This dual reactivity allows the compound to function as an adhesion promoter and surface modifier, enhancing the performance of materials in various applications.
Comparison with Similar Compounds
1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is unique due to its bifunctional nature, combining both silane and piperazine functionalities. Similar compounds include:
3-Aminopropyltriethoxysilane: Another silane coupling agent, but with an amino group instead of a piperazine group.
3-Chloropropyltrimethoxysilane: Contains a chloropropyl group instead of a piperazinopropyl group.
N-(3-(Trimethoxysilyl)propyl)aniline: Features an aniline group instead of a piperazine group.
The unique structure of this compound provides better anti-yellowing properties and enhanced adhesion promotion compared to these similar compounds .
Properties
IUPAC Name |
dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2Si/c1-13-15(3,14-2)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDFURRFMJGON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCN1CCNCC1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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